molecular formula C10H10BrFO B2961073 1-(4-Bromo-2-fluorophenyl)-2-methylpropan-1-one CAS No. 801303-32-2

1-(4-Bromo-2-fluorophenyl)-2-methylpropan-1-one

Cat. No.: B2961073
CAS No.: 801303-32-2
M. Wt: 245.091
InChI Key: YVCRHUDRWIOKCG-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-fluorophenyl)-2-methylpropan-1-one is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a bromine and fluorine atom attached to a phenyl ring, along with a methyl group and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromo-2-fluorophenyl)-2-methylpropan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-bromo-2-fluorobenzene with 2-methylpropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and minimize by-products. This could include the use of continuous flow reactors, precise temperature control, and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-2-fluorophenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: 1-(4-Bromo-2-fluorophenyl)-2-methylpropanoic acid.

    Reduction: 1-(4-Bromo-2-fluorophenyl)-2-methylpropan-1-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Bromo-2-fluorophenyl)-2-methylpropan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving ketones.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-fluorophenyl)-2-methylpropan-1-one depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of the bromine and fluorine atoms can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

  • 1-(4-Chloro-2-fluorophenyl)-2-methylpropan-1-one
  • 1-(4-Bromo-2-chlorophenyl)-2-methylpropan-1-one
  • 1-(4-Bromo-2-methylphenyl)-2-methylpropan-1-one

Uniqueness: 1-(4-Bromo-2-fluorophenyl)-2-methylpropan-1-one is unique due to the specific combination of bromine and fluorine atoms on the phenyl ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific synthetic and research applications.

Properties

IUPAC Name

1-(4-bromo-2-fluorophenyl)-2-methylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFO/c1-6(2)10(13)8-4-3-7(11)5-9(8)12/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVCRHUDRWIOKCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1=C(C=C(C=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

801303-32-2
Record name 1-(4-Bromo-2-fluorophenyl)-2-methylpropan-1-one
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